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Compound of Interest

Compound Name:
2-(Azepan-1-yl)-N-

methylethanamine

CAS No.: 118808-13-2

Cat. No.: B3218262

Get Quote

Executive Summary
2-(Azepan-1-yl)-N-methylethanamine (C

H

N

, MW 156.27) is a diamine scaffold frequently encountered in medicinal chemistry as a side
chain in GPCR ligands or as a metabolite of azepane-containing pharmaceuticals. Accurate
identification of this moiety is critical to distinguish it from its 6-membered (piperidine) and 5-
membered (pyrrolidine) congeners.

This guide provides a definitive fragmentation atlas for the molecule, establishing m/z 112 as

the diagnostic ion for the azepane ring system, distinct from the m/z 98 and m/z 84 ions

observed in homologous series.
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Chemical Identity & Properties
Property Detail

IUPAC Name 2-(Azepan-1-yl)-N-methylethanamine

Formula

C

H

N

Exact Mass 156.1626 Da

[M+H] 157.1705 Da

Key Structural Features
7-membered Azepane ring (tertiary amine); N-

methyl ethyl chain (secondary amine)

Experimental Protocol: ESI-MS/MS
To reproduce the fragmentation data described below, the following "self-validating" protocol is

recommended. This workflow ensures that in-source fragmentation is minimized while

Collision-Induced Dissociation (CID) efficiency is maximized for structural elucidation.

Sample Preparation[1][2]
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

Concentration: 1 µg/mL (infusion) or 100 ng/mL (LC-MS injection).

Rationale: Formic acid ensures complete protonation of the diamine ([M+H]

species), which is essential for predictable charge-directed fragmentation.

Mass Spectrometry Parameters (Triple Quadrupole/Q-
TOF)

Ionization: Electrospray Ionization (ESI) Positive Mode.[1]
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Capillary Voltage: 3.0 - 3.5 kV.

Cone Voltage: 20 V (Keep low to prevent in-source loss of the methylamine tail).

Collision Energy (CE): Ramp 15–35 eV.

Low CE (15 eV): Retains molecular ion [M+H]

.

Med CE (25 eV): Generates diagnostic fragment m/z 112.[2][1]

High CE (35 eV): Generates secondary fragment m/z 44.

Fragmentation Mechanism & Pathway Analysis[4]
The fragmentation of 2-(Azepan-1-yl)-N-methylethanamine under CID is driven by charge

localization on the two nitrogen atoms. The proton affinity of the tertiary azepane nitrogen is

slightly higher than the secondary chain nitrogen, but the mobility of the proton allows for two

distinct alpha-cleavage pathways.

Pathway A: The Diagnostic Azepane Shift (m/z 112)
This is the primary discriminatory pathway.

Protonation: Occurs on the Azepane nitrogen.

Mechanism: Charge-site initiated inductive cleavage (or alpha-cleavage) of the exocyclic C-

C bond (the ethyl linker).

Product: The N-methyleneazepanium ion at m/z 112.11.

Neutral Loss: N-methylethanamine radical/neutral (45 Da).

Pathway B: The Common Amine Tail (m/z 44)
This pathway identifies the side chain but is not unique to the ring size.

Protonation: Occurs on the secondary amine (N-methyl group).
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Mechanism: Alpha-cleavage of the C-C bond adjacent to the secondary nitrogen.

Product: The N-methyliminium ion at m/z 44.05.

Neutral Loss: 1-ethylazepane neutral (113 Da).

Visualization of Signaling Pathways
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Figure 1: Dual alpha-cleavage pathways driven by proton mobility between the ring and chain

nitrogens.

Comparative Analysis: Azepane vs. Alternatives
In drug development, this scaffold is often compared to Piperidine (6-membered) and

Pyrrolidine (5-membered) analogs. While the m/z 44 ion remains constant across all three

(confirming the N-methylethanamine tail), the ring-specific ion shifts by exactly 14 Da (one

methylene group).

Diagnostic Ion Table[2]
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Analog Class Ring Size
Molecular Ion
[M+H]

Diagnostic Ring

Fragment

Common Tail
Fragment

Azepane (Target) 7 157 m/z 112 m/z 44

Piperidine

Analog
6 143 m/z 98 m/z 44

Pyrrolidine

Analog
5 129 m/z 84 m/z 44

Differentiation Workflow
Use the following logic to confirm the presence of the azepane ring in an unknown sample:

Unknown Spectrum
Parent m/z 157?

Is m/z 44 present?

Yes

Is m/z 112 present?

Yes (Tail Confirmed)

Is m/z 98 present?

No

Confirmed:
Azepane Analog

Yes (Ring Confirmed)

Mismatch:
Piperidine Analog

Yes (Homolog)

Unknown Isomer

No
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Figure 2: Decision tree for differentiating azepane derivatives from isobaric or homologous

impurities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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